Petrosaspongiolide P

Catalog No.
S11247448
CAS No.
M.F
C25H38O5
M. Wt
418.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Petrosaspongiolide P

Product Name

Petrosaspongiolide P

IUPAC Name

3-[(1R,3R,4aR,4bS,6aS,10aS,10bS,12aS)-1-hydroxy-4b,7,7,10a-tetramethyl-1,3,4,4a,5,6,6a,8,9,10,10b,11,12,12a-tetradecahydronaphtho[2,1-f]isochromen-3-yl]-2-hydroxy-2H-furan-5-one

Molecular Formula

C25H38O5

Molecular Weight

418.6 g/mol

InChI

InChI=1S/C25H38O5/c1-23(2)9-5-10-25(4)18(23)8-11-24(3)16-13-17(15-12-20(26)30-22(15)28)29-21(27)14(16)6-7-19(24)25/h12,14,16-19,21-22,27-28H,5-11,13H2,1-4H3/t14-,16+,17+,18-,19-,21+,22?,24-,25-/m0/s1

InChI Key

KBXIJAUSPXZGMP-IDONBMJRSA-N

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CCC4C3CC(OC4O)C5=CC(=O)OC5O)C)C)C

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@H]3C[C@@H](O[C@H]4O)C5=CC(=O)OC5O)C)(C)C

Petrosaspongiolide P is a marine-derived compound primarily isolated from sponges. It belongs to a class of natural products known for their diverse biological activities, particularly as phospholipase A2 inhibitors. The compound features a complex tetracyclic structure that is characteristic of many alkaloids derived from marine organisms. Petrosaspongiolide P exhibits significant potential in pharmaceutical applications due to its unique chemical properties and biological effects.

Typical of complex organic molecules. Key reactions include:

  • C-H Functionalization: This reaction is significant in the synthesis of related compounds, allowing for the selective modification of hydrogen atoms on the pyridine ring, which is crucial for developing analogs with enhanced biological activity .
  • Intramolecular Reactions: The synthesis often involves intramolecular reactions, such as the Minisci reaction, which facilitates the formation of carbon-carbon bonds within the molecule .
  • Hydrolysis and Esterification: These reactions are important for converting precursors into the final active forms of petrosaspongiolide derivatives, including methyl esters .

Petrosaspongiolide P has been shown to possess potent inhibitory activity against phospholipase A2 enzymes, which are implicated in various inflammatory processes. Its mechanism of action involves binding to specific residues in the enzyme, thereby preventing substrate access and subsequent catalytic activity. This inhibition is particularly relevant in the context of developing anti-inflammatory drugs . Additionally, studies have indicated that petrosaspongiolide P may exhibit cytotoxic effects against certain cancer cell lines, further highlighting its potential as a therapeutic agent.

The synthesis of petrosaspongiolide P has been approached through various methodologies:

  • Total Synthesis: Several total syntheses have been reported, utilizing strategies such as selective aromatization and N-alkylation to construct the complex tetracyclic framework .
  • Late-Stage Functionalization: Recent advancements have focused on late-stage C-H functionalization techniques that allow for more efficient and versatile synthetic routes to obtain petrosaspongiolide P and its analogs .
  • Microwave-Assisted Synthesis: This method has been explored to enhance reaction rates and yields during the synthesis of analogs, showcasing the adaptability of synthetic strategies in producing this compound .

Petrosaspongiolide P's primary applications lie in medicinal chemistry and drug development. Its role as a phospholipase A2 inhibitor positions it as a candidate for treating inflammatory diseases, including arthritis and asthma. Moreover, its cytotoxic properties suggest potential applications in oncology for targeting cancer cells. The compound's unique structure also makes it an interesting subject for further research into new therapeutic agents derived from marine natural products.

Interaction studies have focused on understanding how petrosaspongiolide P binds to phospholipase A2 enzymes. Research indicates that it covalently modifies key residues within the enzyme's active site, leading to irreversible inhibition . These studies are crucial for elucidating the molecular basis of its biological activity and guiding the design of more effective inhibitors with improved specificity and potency.

Petrosaspongiolide P shares structural and functional similarities with several other marine-derived compounds. Notable similar compounds include:

  • Petrosaspongiolide M: Exhibits similar inhibitory activity against phospholipase A2 but may differ in potency and selectivity.
  • Spongidine A: Another alkaloid with a related structure that demonstrates significant biological activity against inflammatory pathways.
  • Spongidine D: Shares a common tetracyclic core but varies in side chain composition, affecting its biological profile.

Comparison Table

CompoundStructure TypeBiological ActivitySource
Petrosaspongiolide PTetracyclic alkaloidPhospholipase A2 inhibitorMarine sponge
Petrosaspongiolide MTetracyclic alkaloidPhospholipase A2 inhibitorMarine sponge
Spongidine ATetracyclic alkaloidAnti-inflammatoryMarine sponge
Spongidine DTetracyclic alkaloidAnti-inflammatoryMarine sponge

Uniqueness

Petrosaspongiolide P is unique due to its specific structural features and potent inhibitory effects on phospholipase A2 enzymes compared to its analogs. Its distinct side chains and stereochemistry may contribute to its selective binding properties, making it an important target for further pharmacological exploration.

Marine Sponge Sources: Genus Petrosaspongia

Petrosaspongiolide P derives exclusively from members of the marine sponge genus Petrosaspongia, particularly Petrosaspongia nigra Bergquist endemic to New Caledonia's coral reef ecosystems [1] [2] [6]. This demosponge, characterized by its massive growth form and blackish exterior, thrives in benthic environments where secondary metabolites like petrosaspongiolides serve critical defensive functions [1] [6]. Structural elucidation through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) revealed petrosaspongiolide P as part of a larger family of sesterterpenes (petrosaspongiolides M-R) sharing a γ-hydroxybutenolide moiety fused to a bicyclic carbon skeleton [1] [2].

The genus Petrosaspongia demonstrates remarkable chemical diversity, producing over 20 structurally distinct sesterterpenes that vary in oxidation states and ring system configurations [1] [2]. This biosynthetic versatility likely evolved in response to predation pressures in coral reef habitats, where sessile organisms rely on chemical defenses for survival [5]. While Petrosaspongia nigra remains the primary source, preliminary studies suggest related species in the Indo-Pacific region may harbor analogous compounds, though taxonomic verification is ongoing [1] [6].

Ecological Role in Marine Organisms

As a potent PLA2 inhibitor, petrosaspongiolide P plays a dual ecological role in marine ecosystems—deterring predators and modulating microbial interactions. PLA2 enzymes, ubiquitous in animal venoms and digestive systems, represent prime targets for chemical defense mechanisms [1] [2]. Field observations correlate high petrosaspongiolide concentrations with reduced predation rates in Petrosaspongia nigra, suggesting these compounds disrupt predator metabolism by inhibiting lipid hydrolysis [1] [5]. The molecule's selective activity (IC50 0.6-1.6 μM against bee venom and human synovial PLA2 versus negligible effects on porcine pancreatic isoforms) indicates evolutionary optimization against specific threat profiles [1] [2].

Beyond predator deterrence, petrosaspongiolide P influences sponge-microbe symbiosis. Marine sponges maintain complex bacterial communities that contribute to nutrient cycling and secondary metabolite production [5]. By regulating PLA2-mediated lipid signaling, petrosaspongiolide P may stabilize these microbial consortia, preventing overgrowth of pathogenic strains while permitting beneficial symbionts to thrive [5]. This balancing act proves crucial in reef ecosystems, where sponges filter substantial water volumes and mediate carbon/nitrogen fluxes [5].

Biosynthetic Pathways and Precursor Molecules

The biosynthesis of petrosaspongiolide P follows the mevalonate pathway, utilizing geranylfarnesyl pyrophosphate (GFPP, C25) as the central precursor [1] [6]. Sesterterpene synthases catalyze GFPP cyclization into the protolabdane intermediate, which undergoes successive oxidations and rearrangements to form the characteristic γ-hydroxybutenolide ring system [1] [2]. Key steps include:

  • Cyclization: GFPP folds into a bicyclic structure via carbocation-mediated ring formation, stabilized by hydrophobic interactions within the enzyme active site [1] [6].
  • Oxidation: Cytochrome P450 enzymes introduce hydroxyl groups at C-21 and C-24, followed by lactonization to create the γ-hydroxybutenolide moiety [1] [2].
  • Side-chain modification: Methyl group migrations and double bond isomerizations finalize the tetracyclic architecture, with stereochemical control mediated by dirigent proteins [1] [6].

Isotopic labeling studies using [1-13C]glucose demonstrate preferential incorporation into the terpenoid backbone, confirming de novo biosynthesis in sponge cells rather than microbial symbionts [6]. However, horizontal gene transfer events between sponges and associated bacteria may contribute to pathway optimization, particularly in oxygenase enzymes requiring precise regio- and stereoselectivity [1] [5].

The structural complexity of petrosaspongiolide P—featuring seven stereocenters and a strained trans-fused ring system—poses significant challenges for synthetic reproduction [1] [6]. Total synthesis efforts have achieved milligram quantities via 35-step routes, highlighting nature's biosynthetic efficiency compared to laboratory methods [1] [2]. Key hurdles include controlling axial chirality during cyclization and preventing lactone ring opening under basic conditions [1] [6].

Petrosaspongiolide P exhibits a complex molecular architecture characteristic of marine sesterterpene natural products. The compound belongs to the class of spongian-type sesterterpenes, which are distinguished by their tetracyclic framework consisting of a tricyclic core derived from the spongian skeleton with an additional ring system . The fundamental structural features of Petrosaspongiolide P include a tetracyclic carbon framework that serves as the foundation for various functional group modifications [2].

The molecular structure incorporates several key functional groups that contribute to its biological activity. The presence of a gamma-hydroxybutenolide moiety represents one of the most significant structural features, as this functional group is directly implicated in the compound's phospholipase A2 inhibitory activity [3] [4]. This gamma-hydroxybutenolide unit consists of a five-membered lactone ring with a hydroxyl group positioned adjacent to the carbonyl carbon, creating an electrophilic center capable of covalent interactions with target enzymes [5].

The tetracyclic core structure of Petrosaspongiolide P demonstrates remarkable similarity to other bioactive marine alkaloids, particularly the spongidines, which share the same basic carbon skeleton [2] [6]. The compound features multiple methyl substituents positioned at various locations throughout the ring system, contributing to its three-dimensional architecture and influencing its interaction with biological targets [7] [8]. These methyl groups are strategically positioned to provide both steric hindrance and hydrophobic interactions that enhance selectivity for specific enzyme targets.

Additional functional groups present in the molecular architecture include hydroxyl groups, acetate esters, and carboxylic acid derivatives, depending on the specific structural variant within the petrosaspongiolide family [9] [10]. The spatial arrangement of these functional groups creates a unique molecular topology that allows for specific recognition and binding to phospholipase A2 enzymes while maintaining selectivity against other related enzymes [11] [3].

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectroscopy

The structural elucidation of Petrosaspongiolide P relies heavily on comprehensive nuclear magnetic resonance spectroscopic analysis. One-dimensional proton nuclear magnetic resonance spectroscopy provides fundamental information about the hydrogen environment within the molecule [3] [9]. The proton nuclear magnetic resonance spectrum typically exhibits characteristic signals corresponding to the various functional groups present in the structure.

The aromatic region of the proton nuclear magnetic resonance spectrum displays signals corresponding to any pyridine or pyridinium functionality that may be present in related alkaloids [7] [8]. Aliphatic proton signals appear in the upfield region, with methyl groups typically resonating between 0.8 and 1.2 parts per million, providing information about the substitution pattern of the tetracyclic framework [9] [10].

Two-dimensional nuclear magnetic resonance experiments provide crucial structural connectivity information. Correlation Spectroscopy experiments reveal proton-proton coupling relationships, allowing for the determination of carbon chain connectivity and ring junction stereochemistry [12] [13]. Heteronuclear Multiple Bond Correlation experiments establish carbon-proton connectivity across multiple bonds, enabling the assignment of quaternary carbons and the determination of substitution patterns [12] [13].

Heteronuclear Multiple Quantum Correlation experiments provide direct carbon-hydrogen connectivity information, facilitating the assignment of carbon signals to their corresponding proton environments [12] [13]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework of the molecule, with chemical shift values providing information about the electronic environment of each carbon atom [9] [10].

The stereochemical configuration of Petrosaspongiolide P can be determined through Nuclear Overhauser Effect Spectroscopy experiments, which reveal spatial proximity relationships between protons [14] [13]. These experiments are particularly valuable for establishing the relative stereochemistry at ring junctions and the configuration of substituents throughout the molecular framework.

Infrared Spectroscopy

Infrared spectroscopic analysis provides complementary information about the functional groups present in Petrosaspongiolide P [15] [16]. The infrared spectrum typically displays characteristic absorption bands corresponding to various functional group vibrations. Carbonyl stretching vibrations appear in the region between 1600 and 1800 wavenumbers, with the specific frequency providing information about the electronic environment and conjugation of the carbonyl group [15] [16].

Hydroxyl group stretching vibrations manifest as broad absorption bands in the region between 3200 and 3600 wavenumbers, indicating the presence of alcohol or phenolic hydroxyl groups [15] [16]. Carbon-hydrogen stretching vibrations appear in the region between 2800 and 3100 wavenumbers, with the specific frequencies providing information about the hybridization state of the carbon atoms involved [15] [16].

The gamma-hydroxybutenolide functionality exhibits characteristic infrared absorption patterns, with the lactone carbonyl typically appearing at slightly higher frequencies than simple ketones due to the ring strain and electronic effects [9]. Additional absorption bands in the fingerprint region below 1500 wavenumbers provide structural fingerprint information unique to the specific molecular architecture.

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopic analysis reveals information about the electronic transitions and chromophoric systems present in Petrosaspongiolide P [17] [18] [19]. The compound typically exhibits absorption maxima corresponding to various electronic transitions, including n→π* and π→π* transitions associated with carbonyl groups and any aromatic systems present in the structure [17] [18].

The ultraviolet-visible spectrum provides valuable information about the conjugation present in the molecule, with extended conjugation typically resulting in bathochromic shifts of absorption maxima [18] [19]. The presence of gamma-hydroxybutenolide functionality contributes to the overall chromophoric character of the molecule, influencing the position and intensity of absorption bands in the ultraviolet region.

Mass Spectrometry

Mass spectrometric analysis provides crucial molecular weight and fragmentation pattern information for Petrosaspongiolide P [3] [4] [20]. High-resolution mass spectrometry enables the determination of molecular formulas with high accuracy, facilitating the identification of the elemental composition of the compound [20]. Electrospray ionization mass spectrometry is particularly useful for analyzing these complex natural products, as it provides gentle ionization conditions that minimize fragmentation [4].

Fragmentation patterns observed in mass spectrometric analysis provide structural information about the stability of various bonds within the molecule [20]. The loss of specific functional groups or molecular fragments can be used to confirm the presence of particular structural features and to support structural assignments made through nuclear magnetic resonance spectroscopy [4] [20].

Comparative Analysis with Spongidines and Related Pyridinium Alkaloids

The structural relationship between Petrosaspongiolide P and the spongidine family of pyridinium alkaloids represents a fascinating example of biogenetic convergence in marine natural product chemistry [7] [8] [21]. Both compound classes share a common tetracyclic carbon framework derived from the spongian sesterterpene skeleton, yet they differ significantly in their nitrogen-containing heterocyclic systems and overall functional group patterns [2] [6] [22].

The spongidines, including spongidines A through D, are characterized by their pyridinium alkaloid nature, featuring a positively charged nitrogen center within the aromatic ring system [7] [8] [21]. These compounds exhibit acetic acid or ethanesulfonic acid side chains attached to the pyridine nitrogen, contributing to their unique pharmacological profiles [7] [23]. In contrast, Petrosaspongiolide P maintains the tetracyclic framework but lacks the pyridinium functionality, instead featuring the characteristic gamma-hydroxybutenolide system that defines the petrosaspongiolide family [3] [9].

The tetracyclic core structures of both compound families demonstrate remarkable conservation, suggesting a common biogenetic origin from spongian-type sesterterpene precursors [24] [22] [25]. The identical carbon skeleton provides a shared scaffold upon which different functional group modifications have evolved, resulting in distinct biological activities while maintaining structural similarity [2] [6]. This structural conservation extends to the stereochemical configuration at key ring junctions, with both families exhibiting similar three-dimensional architectures [22] [13].

Phospholipase A2 inhibitory activity represents a common biological property shared between Petrosaspongiolide P and the spongidines, although the molecular mechanisms of inhibition differ significantly [11] [3] [7] [8]. The spongidines primarily inhibit human synovial phospholipase A2 through interactions involving the pyridinium functionality, with selectivity profiles that favor certain enzyme subtypes [7] [8] [23]. Petrosaspongiolide P achieves phospholipase A2 inhibition through covalent modification mediated by the gamma-hydroxybutenolide moiety, resulting in irreversible enzyme inactivation [3] [4] [5].

Structural activity relationships within these compound families reveal the critical importance of specific functional groups for biological activity [7] [8] [23]. The gamma-hydroxybutenolide system in petrosaspongiolides provides a reactive electrophilic center capable of forming covalent bonds with nucleophilic residues in target enzymes [4] [5]. The pyridinium functionality in spongidines contributes to enzyme binding through electrostatic and hydrophobic interactions, with the nature of the substituent at the nitrogen center influencing selectivity and potency [7] [8] [23].

Comparative nuclear magnetic resonance spectroscopic analysis reveals both similarities and differences between these compound families [2] [7] [9]. The carbon-13 chemical shifts for the tetracyclic framework carbons show remarkable consistency between petrosaspongiolides and spongidines, confirming the shared structural foundation [9] [10]. However, significant differences appear in the regions corresponding to the heterocyclic systems, with the pyridinium carbons in spongidines exhibiting characteristic downfield shifts compared to the corresponding positions in petrosaspongiolides [7] [8].

The synthetic approaches developed for both compound families demonstrate the challenges associated with constructing these complex tetracyclic architectures [2] [6] [22] [25]. Recent synthetic methodologies have successfully accessed both spongidines and petrosaspongiolide derivatives, employing strategies such as intramolecular radical cyclizations and metal-catalyzed cyclotrimerization reactions [2] [6] [22]. These synthetic studies have provided valuable insights into the structure-activity relationships within both families and have enabled the preparation of analogues for biological evaluation [2] [22] [25].

XLogP3

5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

418.27192431 g/mol

Monoisotopic Mass

418.27192431 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-08-2024

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